(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Overview
Description
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a chloromethyl group at the 5-position, and a chiral center at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring. This can be achieved through various methods, including the reaction of an amine with a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidinone ring.
Chloromethylation: The chloromethyl group is introduced at the 5-position through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an amine derivative, while oxidation can produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biological Studies: It is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-5-chloromethyl-2-pyrrolidinone: The enantiomer of the compound, differing in the configuration of the chiral center.
1-Benzyl-2-pyrrolidinone: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
5-Chloromethyl-2-pyrrolidinone: Lacks the benzyl group, affecting its overall stability and interactions.
Uniqueness
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one is unique due to the presence of both the benzyl and chloromethyl groups, which confer specific chemical properties and reactivity. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Properties
IUPAC Name |
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRQAOCSBBICOV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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